molecular formula C22H17NO5 B4775567 methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate

methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate

Cat. No. B4775567
M. Wt: 375.4 g/mol
InChI Key: MUMNJJGXMDGFTR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. However, in scientific research, MDMA has been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate acts primarily on the serotonin system in the brain, causing the release of large amounts of serotonin and inhibiting its reuptake. This results in increased feelings of empathy, euphoria, and sociability. methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate also affects the release of dopamine and norepinephrine, which contribute to its stimulant effects.
Biochemical and Physiological Effects
In addition to its psychological effects, methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been shown to have various physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as dehydration and electrolyte imbalances. These effects can be potentially dangerous, particularly in high doses or in individuals with pre-existing medical conditions.

Advantages and Limitations for Lab Experiments

Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been used in various lab experiments to study its effects on the brain and behavior. One advantage of using methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate in research is its ability to reliably produce certain psychological effects, such as increased empathy and sociability. However, there are also limitations to using methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate in research, such as the potential for confounding variables, the difficulty of controlling dosage and purity, and the ethical considerations surrounding the use of a psychoactive drug in human subjects.

Future Directions

There are several areas of future research for methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate. One area of interest is the potential for methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy in the treatment of other mental health disorders, such as anxiety and depression. Another area of research is the development of non-psychoactive methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate analogs that could have therapeutic benefits without the risk of abuse or side effects. Additionally, further research is needed to fully understand the long-term effects of methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate use on the brain and body.
Conclusion
methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate is a psychoactive drug that has gained popularity in recent years, but it also has potential therapeutic benefits in the treatment of PTSD. Its mechanism of action on the serotonin system in the brain has been studied extensively, and its physiological effects on the body have been documented. While methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has advantages and limitations for use in lab experiments, there are several areas of future research that could lead to new therapeutic applications and a better understanding of its effects.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been studied for its potential therapeutic benefits in the treatment of PTSD. Studies have shown that methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy can reduce symptoms of PTSD, including anxiety, depression, and hyperarousal. methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy involves a session in which a patient takes a dose of methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate under the supervision of a trained therapist, followed by a series of therapy sessions to process the experience. This method has shown promising results in clinical trials and is currently being studied for FDA approval.

properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-22(25)18(11-14-9-10-19-20(12-14)28-13-27-19)23-21(24)17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,23,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMNJJGXMDGFTR-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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